

Application Notes: Quantification of BTK Degradation by SJF620 using Immunoprecipitation and Western Blotting

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Compound of Interest

Compound Name: SJF620

Cat. No.: B1193512

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Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell development, differentiation, and signaling. Its dysregulation is associated with various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that induce the degradation of specific proteins. **SJF620** is a potent PROTAC that functions as a BTK degrader.[2] It is composed of a ligand that binds to BTK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] [4] This proximity leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[5]

These application notes provide a detailed protocol for the immunoprecipitation of BTK from cell lysates following treatment with **SJF620**. This method allows for the specific isolation and subsequent quantification of BTK levels by Western blotting, enabling researchers to determine the efficacy of **SJF620** in inducing BTK degradation.

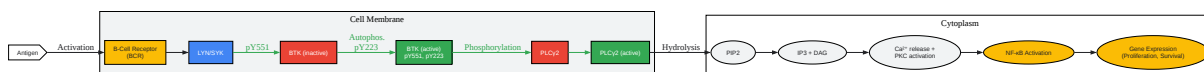
Data Presentation

The efficacy of **SJF620** in degrading BTK is determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Compound	Cell Line	DC50	Dmax	Reference
SJF620	NAMALWA (Burkitt's lymphoma)	7.9 nM	>95%	[3][4][6]

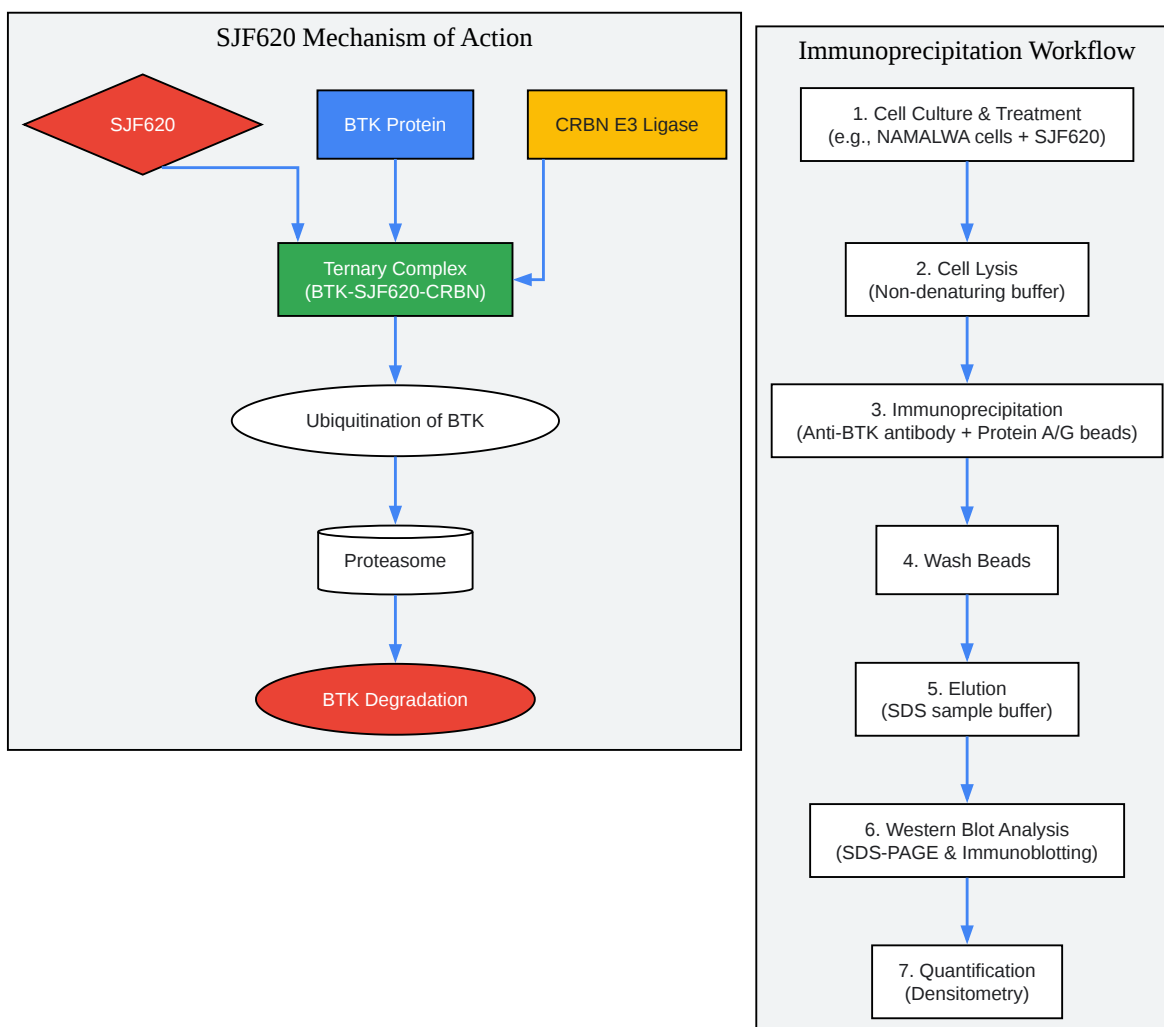
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the BTK signaling pathway and the experimental workflow for assessing **SJF620**-mediated BTK degradation.



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BTK Signaling Pathway Diagram



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SJF620 Mechanism and IP Workflow

Experimental Protocols

This section provides a detailed methodology for treating cells with **SJF620**, followed by the immunoprecipitation and Western blot analysis of BTK.

Part 1: Cell Culture and Treatment with SJF620

- **Cell Seeding:** Seed a suitable cell line (e.g., NAMALWA) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- **PROTAC Treatment:** The following day, treat the cells with a serial dilution of **SJF620** (e.g., 0.1 nM to 10 μ M) to determine the dose-response. Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells for a specified time (e.g., 4, 8, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.[\[7\]](#)

Part 2: Cell Lysis for Immunoprecipitation

- **Harvesting Cells:** After incubation, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
- **Lysis:** Add 0.5 mL of ice-cold non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors to each well.[\[8\]](#)[\[9\]](#)
- **Incubation:** Incubate the plates on ice for 15-30 minutes with occasional gentle rocking to ensure complete lysis.[\[10\]](#)
- **Collection:** Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- **Clarification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[10\]](#)
- **Supernatant Collection:** Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

Part 3: Immunoprecipitation of BTK

- **Pre-clearing Lysate (Optional but Recommended):** To reduce non-specific binding, add 20 μ L of Protein A/G agarose or magnetic bead slurry to 500 μ g of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[\[11\]](#)
- **Antibody Incubation:** Add a saturating amount of anti-BTK primary antibody (the exact amount should be optimized as per the manufacturer's datasheet) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C to form the immunocomplex.[\[11\]](#)
- **Bead Incubation:** Add 30 μ L of pre-washed Protein A/G bead slurry to each sample. Incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-BTK complex.
- **Washing:** Pellet the beads by centrifugation (e.g., 2,500 rpm for 3 minutes at 4°C) or by using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of cold lysis buffer. After the final wash, carefully remove all supernatant.[\[12\]](#)

Part 4: Western Blot Analysis

- **Elution:** Resuspend the washed bead pellet in 30-40 μ L of 2X Laemmli sample buffer.[\[11\]](#)
- **Denaturation:** Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
- **Sample Loading:** Briefly centrifuge the tubes and load the supernatant onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Also, load a portion of the input lysate as a positive control.
- **Electrophoresis and Transfer:** Perform SDS-PAGE to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[\[13\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with an anti-BTK primary antibody (a different one from the IP antibody if possible, or the same one if validated for both applications) overnight at 4°C.[\[14\]](#)

- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.^[14]
- Quantification: Perform densitometry analysis on the resulting bands to quantify the relative levels of BTK in **SJF620**-treated samples compared to the vehicle control. This will allow for the calculation of DC50 and Dmax values.

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